

2-bromo-9H-thioxanthen-9-one CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-bromo-9H-thioxanthen-9-one**

Cat. No.: **B1585316**

[Get Quote](#)

An In-Depth Technical Guide to **2-bromo-9H-thioxanthen-9-one**

Introduction

2-bromo-9H-thioxanthen-9-one is a halogenated derivative of the thioxanthen-9-one heterocyclic system. This scaffold, characterized by a central sulfur-containing ring fused between two benzene rings and featuring a ketone functional group, is of significant interest in several scientific domains. The strategic placement of a bromine atom on one of the aromatic rings introduces a versatile functional handle, dramatically expanding the synthetic and application potential of the core molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, medicinal chemists, and materials scientists. Its role as a pivotal intermediate in the development of pharmaceuticals, dyes, and advanced materials makes a thorough understanding of its characteristics essential for innovation.[\[1\]](#)[\[2\]](#)

PART 1: Core Physicochemical Properties and Spectroscopic Profile

A compound's identity and purity are established through its physical constants and spectroscopic signature. **2-bromo-9H-thioxanthen-9-one** is typically a crystalline solid, and its properties are well-documented.

Core Molecular Data

All quantitative data are summarized in the table below for ease of reference.

Property	Value	Source(s)
CAS Number	20077-10-5	[3][4]
Molecular Formula	C ₁₃ H ₇ BrOS	[1][5]
Molecular Weight	291.16 g/mol	[1][5]
Appearance	White to orange to green powder/crystal	[1][6]
Melting Point	164 - 168 °C	[1][6]
Purity	Typically ≥ 96% (GC)	[1][6]
Synonyms	2-Bromothioxanthone, 2-Bromo-10H-dibenzo[b,e]thiopyran-10-one	[1][4][6]

Spectroscopic Analysis: The Molecular Fingerprint

The elucidation of the structure of **2-bromo-9H-thioxanthen-9-one** relies on a combination of standard spectroscopic techniques. While specific spectra are proprietary, the expected features can be expertly predicted based on the molecule's functional groups.

Infrared (IR) Spectroscopy The IR spectrum provides a direct probe of the vibrational frequencies of the covalent bonds within the molecule. For **2-bromo-9H-thioxanthen-9-one**, the following absorption bands are diagnostically significant:

- ~1650-1800 cm⁻¹: A strong, sharp absorption band in this region is characteristic of the C=O (carbonyl) stretching vibration, a key feature of the thioxanthenone core.[7]
- ~3000-3100 cm⁻¹: Weak to medium bands corresponding to the C-H stretching of the aromatic rings.[8]
- ~1450-1600 cm⁻¹: Several sharp bands associated with the C=C stretching vibrations within the aromatic rings.

- \sim 1000-1300 cm^{-1} : Absorptions related to C-S stretching and C-H in-plane bending.
- \sim 500-700 cm^{-1} : A medium to strong absorption corresponding to the C-Br stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The seven aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the electron-withdrawing carbonyl group is expected to be the most deshielded. The specific splitting patterns (doublets, triplets, or doublet of doublets) would depend on the coupling between adjacent protons, allowing for the unambiguous assignment of each proton in the structure.
- ^{13}C NMR: The spectrum would show 13 distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of δ 180-200 ppm.^[9] The aromatic carbons would resonate between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition.

- The mass spectrum would exhibit a prominent molecular ion peak (M^+).
- Crucially, due to the natural abundance of bromine isotopes (^{79}Br , \sim 50.7% and ^{81}Br , \sim 49.3%), the molecular ion will appear as a characteristic doublet of peaks (M^+ and $\text{M}+2^+$) of nearly equal intensity, separated by 2 mass units.^[8] This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

PART 2: Synthesis and Chemical Reactivity

The utility of **2-bromo-9H-thioxanthen-9-one** stems from both its accessibility through synthesis and its predictable reactivity, which allows for further molecular elaboration.

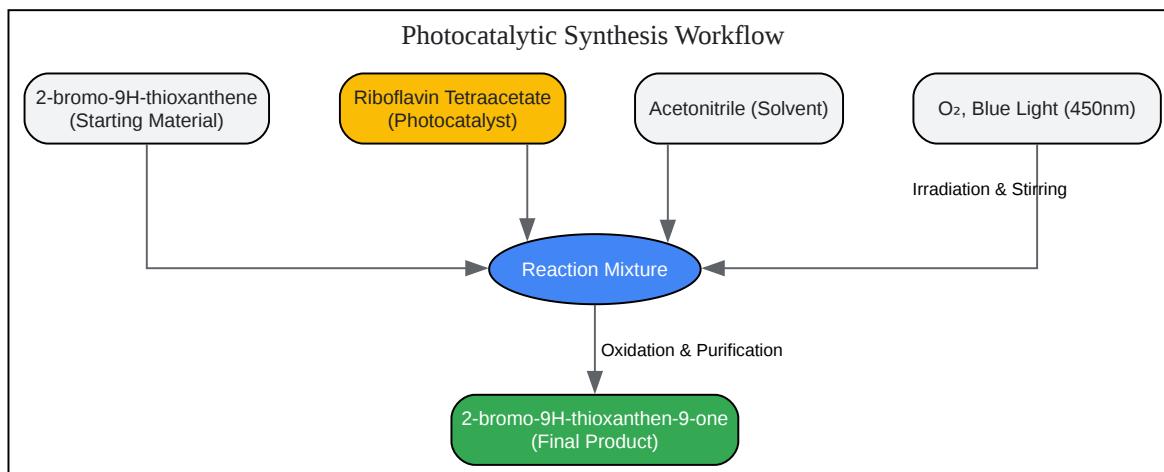
Modern Synthetic Approach: Photocatalytic Oxidation

While classical synthetic routes exist, modern methods prioritize efficiency and sustainability. A metal-free, visible-light-mediated photocatalytic oxidation of the corresponding 2-bromo-9H-thioxanthene offers an elegant and environmentally benign approach to synthesize the target ketone.[9]

Experimental Protocol: Synthesis via Photocatalytic Oxidation

Objective: To synthesize **2-bromo-9H-thioxanthen-9-one** from 2-bromo-9H-thioxanthene using a metal-free photocatalyst and molecular oxygen.

Materials:


- 2-bromo-9H-thioxanthene (starting material)
- Riboflavin tetraacetate (photocatalyst)
- Acetonitrile (solvent)
- Blue LED light source
- Reaction vessel (e.g., Schlenk tube)
- Oxygen balloon

Procedure:

- **Reaction Setup:** In a Schlenk tube, dissolve 2-bromo-9H-thioxanthene (1.0 eq) and riboflavin tetraacetate (0.05 eq) in acetonitrile.
- **Atmosphere:** Seal the tube, evacuate, and backfill with oxygen from a balloon. This ensures an oxygen-rich environment, as O_2 is the terminal oxidant in this reaction.
- **Irradiation:** Place the reaction vessel in proximity to a blue LED light source and begin vigorous stirring. The photocatalyst absorbs the visible light, initiating the electron transfer process.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

- Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield pure **2-bromo-9H-thioxanthen-9-one**.

Causality: This method leverages the ability of the photocatalyst to absorb visible light and, in its excited state, facilitate the transfer of electrons from the thioxanthene substrate to molecular oxygen. This process generates reactive oxygen species that selectively oxidize the benzylic methylene group (C9) of the thioxanthene to the corresponding carbonyl, affording the desired thioxanthen-9-one with high yield and selectivity.^[9]

[Click to download full resolution via product page](#)

Caption: Workflow for the photocatalytic synthesis of **2-bromo-9H-thioxanthen-9-one**.

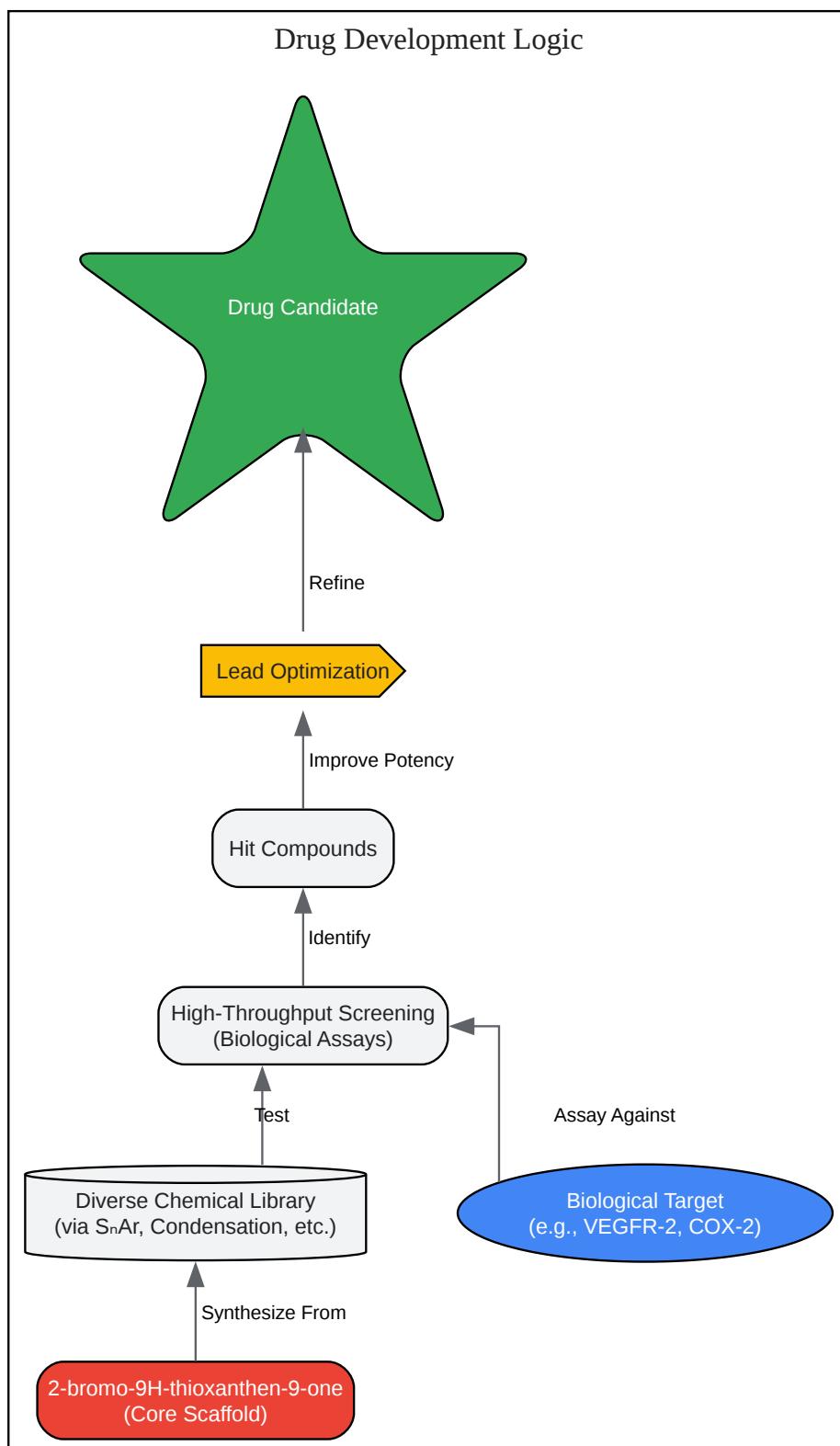
Key Chemical Reactivity

The functionality of **2-bromo-9H-thioxanthen-9-one** provides two primary sites for chemical modification: the bromine-substituted aromatic ring and the carbonyl group.

- Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) in reactions often catalyzed by transition metals

like palladium or copper. This allows for the introduction of a wide array of substituents, forming C-N, C-S, and C-O bonds, which is a cornerstone of combinatorial library synthesis in drug discovery.[10]

- Condensation Reactions: The carbonyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[10][11] This reaction is typically catalyzed by a weak acid and is fundamental for creating derivatives with potential biological activities.[11]
- Oxidation: The sulfur atom in the central ring can be oxidized to the corresponding sulfoxide or sulfone (10,10-dioxide).[12][13] This modification significantly alters the geometry and electronic properties of the molecule, which can be exploited to fine-tune its biological or material properties.


PART 3: Applications in Research and Development

The true value of **2-bromo-9H-thioxanthen-9-one** lies in its application as a versatile building block across multiple scientific disciplines.

Medicinal Chemistry and Drug Development

The thioxanthenone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives have shown a wide range of pharmacological activities.

- Anticancer Agents: Thioxanthenone derivatives are being actively investigated as anticancer agents. Recent in silico studies have highlighted the potential of thioxanthene-based drugs to be repurposed as potent inhibitors of key cancer-related enzymes like VEGFR-2 and COX-2, which are involved in angiogenesis and inflammation, respectively.[14] **2-bromo-9H-thioxanthen-9-one** serves as a critical starting material for synthesizing libraries of compounds to test these hypotheses.
- Antipsychotics and Antimicrobials: The broader thioxanthene class of molecules has a history of use as antipsychotic agents due to their activity at dopamine receptors.[10] Furthermore, certain derivatives exhibit promising antimicrobial properties, making them valuable leads in the fight against infectious diseases.[10]

[Click to download full resolution via product page](#)

Caption: Logic diagram for using the scaffold in drug discovery.

Materials Science and Photochemistry

The rigid, planar structure and conjugated π -system of **2-bromo-9H-thioxanthene-9-one** give it interesting photochemical properties.

- **Organic Electronics:** Thioxanthene derivatives are explored for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics.^[10] The molecule's electronic properties can be tuned through chemical modification to control charge transport and luminescence.
- **Photosensitizers and Photoinitiators:** The thioxanthene core can act as a photosensitizer, absorbing light and transferring the energy to other molecules. This property is harnessed in photopolymerization, where it can initiate the cross-linking of monomers to form polymers upon exposure to light.^[2] It is also used in creating light-sensitive materials for imaging technologies.^[1]

PART 4: Safety, Handling, and Disposal

As with any laboratory chemical, proper handling and safety protocols are paramount.

GHS Hazard Information^[3]

Pictogram	Signal Word	Hazard Statements
GHS07: Exclamation Mark	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.

Handling and Storage

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.^[15]
- **Ventilation:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- **Storage:** Store in a tightly sealed container in a dry, dark place at room temperature. Keep away from strong oxidizing agents.^[16]

Disposal

2-bromo-9H-thioxanthen-9-one should be treated as hazardous waste.[15]

- Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.[15]
- Disposal Route: Dispose of the material through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[15]

Conclusion

2-bromo-9H-thioxanthen-9-one is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an invaluable tool for researchers. From the rational design of next-generation anticancer drugs to the development of advanced organic electronic materials, the potential applications of this powerful scaffold are both broad and profound. Continued exploration of its chemistry is certain to unlock new opportunities in science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. CAS 20077-10-5: 9H-Thioxanthen-9-one,2-bromo- | CymitQuimica [cymitquimica.com]
- 5. 2-Bromo-9H-thioxanthen-9-one | CymitQuimica [cymitquimica.com]
- 6. 2-Bromo-9H-thioxanthen-9-one | 20077-10-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 9H-Thioxanthene, 2-bromo- | 135566-29-9 [smolecule.com]
- 11. jocpr.com [jocpr.com]
- 12. 2,4-Diethyl-9H-thioxanthene-9-one - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 13. 20077-15-0|2-Bromo-9H-thioxanthene-9-one 10,10-dioxide|BLD Pharm [bldpharm.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-bromo-9H-thioxanthene-9-one CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585316#2-bromo-9h-thioxanthene-9-one-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com